

In Situ Nick Translation (ISNT) for DNA Strand Break Labeling

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Compound Focus: Raxofelast

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The following is a step-by-step protocol for detecting DNA strand breaks using In Situ Nick Translation, adapted from a study on *Drosophila* tissues [1]. This method is highly sensitive and can be applied to various cell and tissue samples.

Intended Use: To detect DNA strand breaks during development and apoptosis in tissue samples. **Principle:** The assay uses DNA Polymerase I to incorporate labeled nucleotides at DNA break sites with 3'-hydroxyl ends. The incorporated label is then visualized via immunostaining [1].

Table 1: Key Reagents for In Situ Nick Translation Assay

REAGENT or RESOURCE	SOURCE	IDENTIFIER / CATALOG NUMBER
Anti-Digoxigenin-Rhodamine, Fab fragments	Sigma	Cat# 11207750910
Digoxigenin-11-dUTP (DIG-11-dUTP)	Sigma	Cat# 11573152910
DNA Polymerase I	New England Biolabs	Cat# M0209S
Deoxynucleotide (dNTP) Set	Sigma	Cat# DNTP100-1KT
DAPI	Invitrogen	Cat# D1306

REAGENT or RESOURCE	SOURCE	IDENTIFIER / CATALOG NUMBER
4% Paraformaldehyde (PFA)	Thermo Fisher Scientific	Cat# 28908

Protocol Steps:

- **Sample Preparation and Fixation**

- Dissect tissues in cold 1x Phosphate Buffered Saline (PBS).
- Immediately fix tissues in freshly prepared 4% Paraformaldehyde (PFA) for 20-30 minutes at room temperature.
- Wash the fixed tissues three times with PBS containing 0.3% Triton X-100 (PBST) to permeabilize cell membranes.

- **Preparation of Nick-Translation Reaction Mixture**

- Prepare the following mixture on ice. The final concentrations in the reaction are [1]:
- **50 μ M** each of dATP, dGTP, dCTP
- **35 μ M** dTTP
- **15 μ M** Digoxigenin-11-dUTP (DIG-11-dUTP)
- **1X** reaction buffer (supplied with the enzyme)
- **2 U/ μ L** DNA Polymerase I
- This mixture must be prepared immediately before use and should not be stored.

- **Nick-Translation Reaction**

- Apply the reaction mixture to the fixed and permeabilized samples.
- Incubate the samples in a humidified chamber for 1 hour at 37°C.
- **Negative Control:** Prepare a control sample where DNA Polymerase I is omitted from the reaction mixture to confirm the signal is due to enzyme activity.

- **Immunodetection of Labeled Nucleotides**

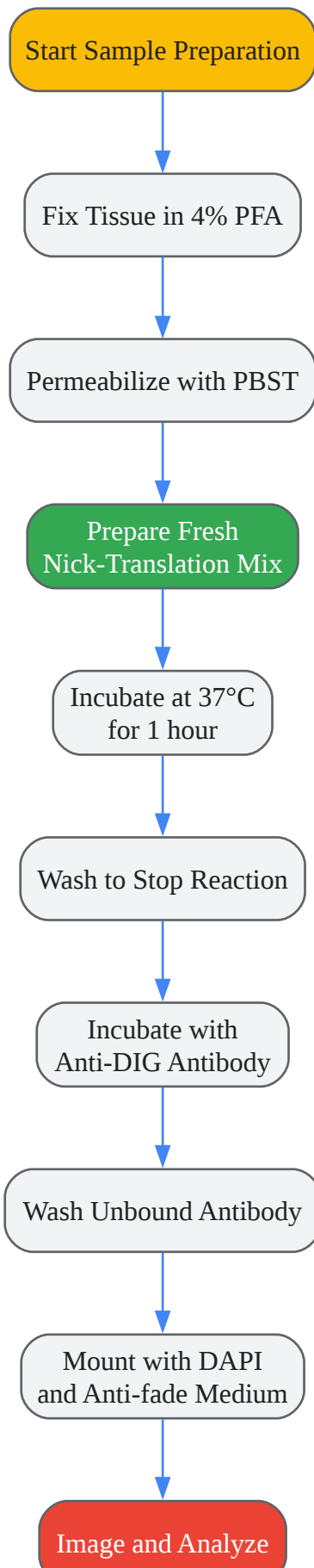
- Stop the reaction by washing the samples three times with PBST.
- Incubate the samples with a Rhodamine-conjugated anti-Digoxigenin antibody (diluted 1:100 in blocking solution) for 2 hours at room temperature or overnight at 4°C.
- Wash the samples thoroughly with PBST to remove unbound antibody.

- **Mounting, Imaging, and Analysis**

- Mount the samples using an anti-fade mounting medium (e.g., containing DABCO).
- Counterstain nuclei with DAPI.
- Image the samples using a confocal or fluorescence microscope.
- Analyze the fluorescence intensity and the number of labeled foci using image analysis software such as ImageJ [1].

Experimental Workflow for ISNT

The diagram below summarizes the key steps of the ISNT protocol:



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Automated Microscopy for DSB Analysis in Cell Cycles

For a more advanced, high-throughput analysis of DNA Double-Strand Breaks (DSBs) in different cell cycle phases, you can adapt the following approach. This is particularly useful for pharmacodynamic studies of drugs like **Raxofelast** [2].

Intended Use: To quantify DSB production and repair in G1, S, and G2 phases of asynchronous adherent cells at a single-cell level. **Principle:** This protocol couples the immunofluorescence staining of DSB markers (e.g., γ H2AX) and cell-cycle markers with automated high-content fluorescence microscopy [2].

Table 2: Key Markers for DSB and Cell-Cycle Analysis

Target	Marker Type	Purpose / Indicator
γ H2AX (phosphorylated histone H2AX)	DSB Marker	Flags DNA double-strand break sites [2].
Cyclin A / Cyclin B1	Cell-Cycle Marker	Distinguishes G1, S, and G2 phases [2].
DAPI or Hoechst	DNA Stain	Used for nuclear segmentation and cell cycle analysis (based on DNA content).

Protocol Outline:

- **Cell Seeding and Treatment:** Seed asynchronous cells onto multi-well imaging plates. Treat with the test compound (e.g., **Raxofelast**) and appropriate controls.
- **Cell Fixation and Staining:** Fix cells (typically with 4% PFA) and permeabilize them. Perform immunostaining using primary antibodies against γ H2AX and a cell-cycle marker (e.g., Cyclin A), followed by appropriate fluorescently-labeled secondary antibodies. Counterstain with DAPI.
- **Automated Imaging:** Acquire images using an automated high-content microscope from multiple sites per well to ensure a robust cell count.
- **Image and Data Analysis:** Use the microscope's associated software to:
 - Identify and segment nuclei using the DAPI signal.

- Measure the intensity and number of γ H2AX foci within each nucleus.
- Classify each cell into G1, S, or G2 phase based on the expression level of the cell-cycle marker and/or DNA content.
- Quantify the average number of DSBs per cell in each cell-cycle phase.

A Note on Raxofelast and Antioxidant Research

While specific data on **Raxofelast** was not found, the search highlighted that the therapeutic efficacy of many synthetic antioxidants remains ambiguous in clinical practice [3]. When adapting the above protocols to study **Raxofelast**, it is crucial to design experiments that can clarify whether its effects are directly mediated through antioxidant mechanisms or other pathways.

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References

1. Protocol to study DNA strand breaks during development and ... [pmc.ncbi.nlm.nih.gov]
2. Protocol for single-cell analysis of DNA double-strand ... [pubmed.ncbi.nlm.nih.gov]
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